

Physical and chemical properties of 5-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-chloroaniline

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An In-depth Technical Guide to 5-Bromo-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromo-2-chloroaniline**, a halogenated aromatic amine with applications as a key intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs. This document collates available data on its properties, spectral information, and safety, and presents a putative synthetic protocol.

Physicochemical Properties

5-Bromo-2-chloroaniline is a solid at room temperature. Its properties are summarized in the table below, compiled from various sources. It is important to note that some physical properties are calculated estimates and should be verified experimentally.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BrCIN	[1]
Molecular Weight	206.47 g/mol	[1]
CAS Number	60811-17-8	[1]
Appearance	Tan solid	
Melting Point	48 °C	
Boiling Point	255.8 °C at 760 mmHg	
Density	1.722 g/cm ³ (Predicted)	
Solubility	Slightly soluble in water.	
XLogP3	3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **5-Bromo-2-chloroaniline**. Representative spectral data are summarized below.

Technique	Data Summary
¹ H NMR	Spectral data is available and can be accessed through chemical databases.
¹³ C NMR	Spectral data is available and can be accessed through chemical databases.
Infrared (IR) Spectroscopy	Spectra are available, showing characteristic peaks for aromatic C-H, N-H, C-N, C-Cl, and C-Br bonds.
Mass Spectrometry (MS)	Mass spectra show the molecular ion peak corresponding to its molecular weight.

Chemical Properties and Reactivity

5-Bromo-2-chloroaniline is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the amino group and the aromatic ring.

- Amino Group Reactivity: The amino group can undergo various reactions such as diazotization, acylation, and alkylation, making it a useful handle for introducing other functional groups.
- Aromatic Ring Reactivity: The bromine and chlorine substituents on the aromatic ring are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the amino group is a strong activating group. The halogen atoms can also participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules.^[2]
- Stability: The compound is generally stable under normal conditions but may be sensitive to light and air. It is advisable to store it in a cool, dark, and well-ventilated place under an inert atmosphere.

Experimental Protocols

While a specific, detailed, and validated experimental protocol for the synthesis of **5-Bromo-2-chloroaniline** is not widely published, a common method for the bromination of anilines

involves electrophilic aromatic substitution. The following is a putative protocol adapted from general procedures for the bromination of 2-chloroaniline.

Synthesis of **5-Bromo-2-chloroaniline** from 2-Chloroaniline

Materials:

- 2-Chloroaniline
- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable solvent)
- Stirring apparatus
- Reaction vessel
- Purification setup (e.g., column chromatography)

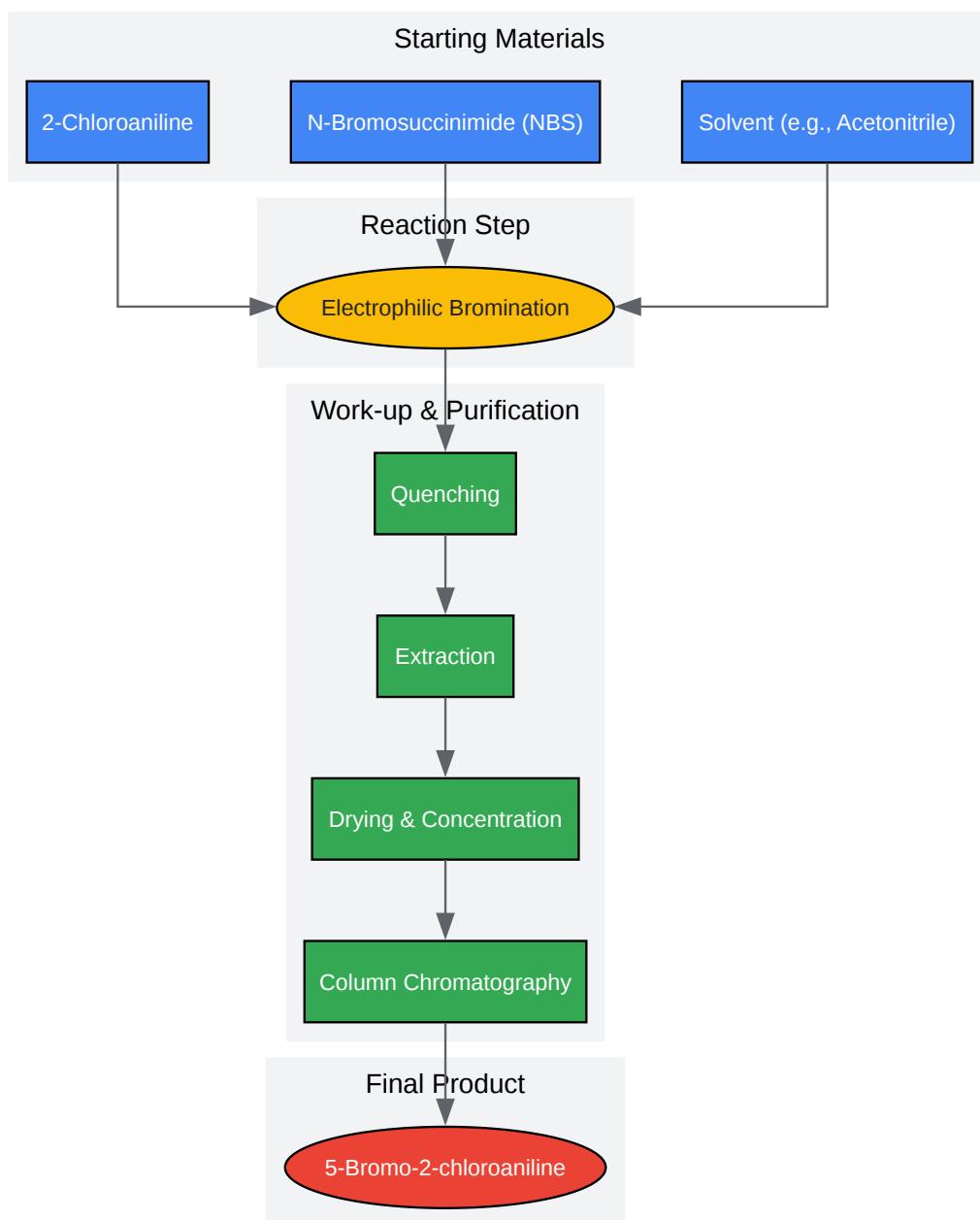
Procedure:

- **Dissolution:** Dissolve 2-chloroaniline in a suitable solvent like acetonitrile in a reaction vessel equipped with a magnetic stirrer.
- **Bromination:** Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic and maintaining a low temperature is crucial to control selectivity and minimize side reactions.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, quench the reaction mixture with a suitable quenching agent (e.g., sodium thiosulfate solution) to destroy any unreacted bromine.
- **Extraction:** Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **5-Bromo-2-chloroaniline**.

Characterization: The purified product should be characterized by ^1H NMR, ^{13}C NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow for 5-Bromo-2-chloroaniline

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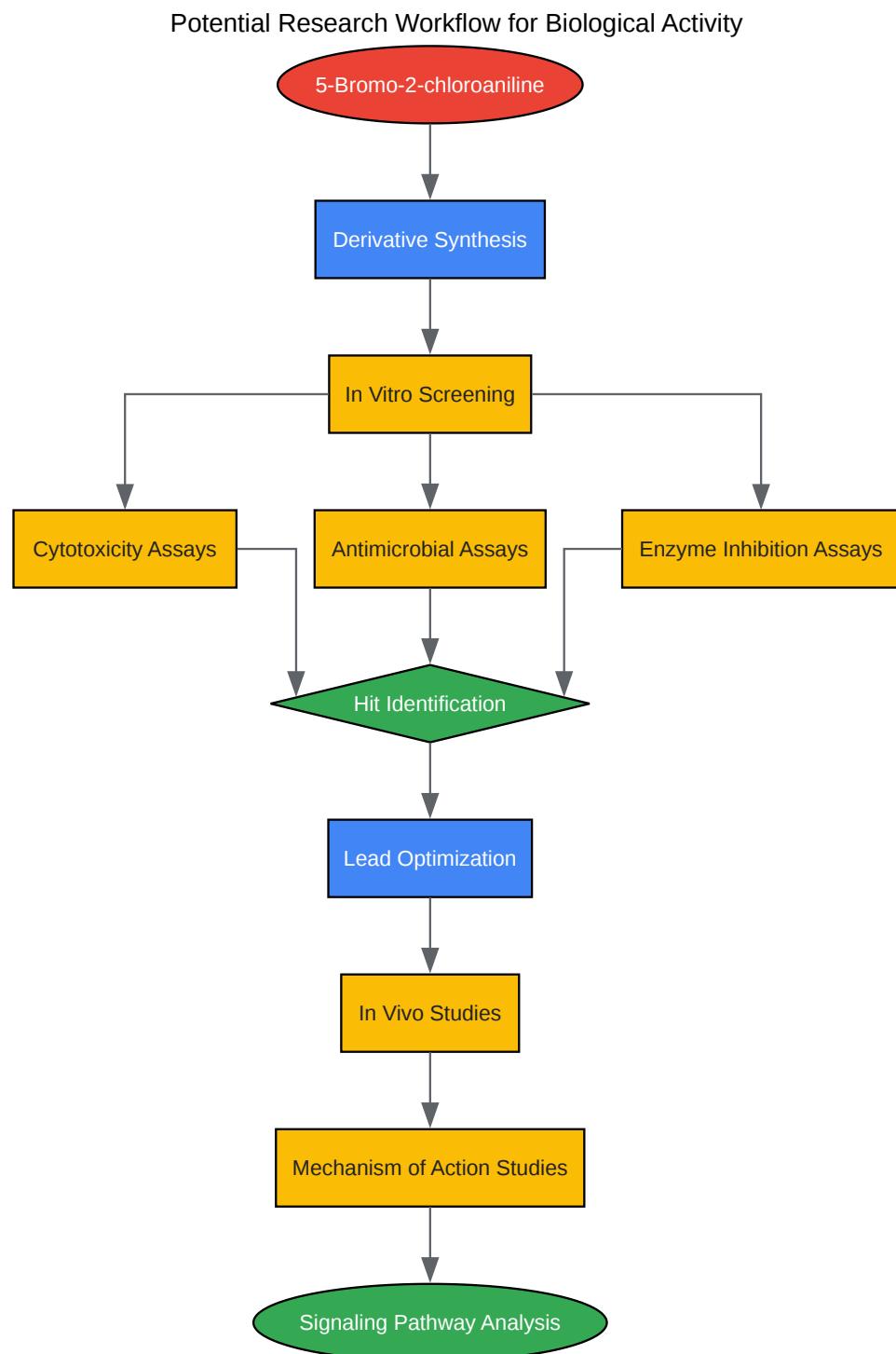
Caption: A logical workflow for the synthesis of **5-Bromo-2-chloroaniline**.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of **5-Bromo-2-chloroaniline** itself or its direct involvement in cellular signaling pathways. Its primary role in the life sciences appears to be as a precursor or building block for the synthesis of more complex, biologically active molecules.

Halogenated anilines, as a class of compounds, have been investigated for various biological activities. For instance, some haloanilines have been identified as disinfection byproducts in drinking water and have shown cytotoxicity in *in vitro* assays.^[3] Other studies have explored the antimicrobial and antibiofilm activities of certain bromo- and chloro-substituted anilines.^[4] The toxicity of aniline and its metabolites is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.^{[5][6]} However, specific studies on **5-Bromo-2-chloroaniline** are needed to determine its biological profile.

Given its structure, it is plausible that derivatives of **5-Bromo-2-chloroaniline** could be synthesized to target a variety of biological pathways. The aniline moiety provides a scaffold that can be elaborated to interact with various protein targets, and the halogen atoms can influence binding affinity and metabolic stability.



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Caption: A proposed workflow for investigating the biological activity of **5-Bromo-2-chloroaniline** derivatives.

Safety and Handling

5-Bromo-2-chloroaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[7]

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[7]
- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A respirator may be necessary depending on the scale of the work.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-chloroaniline is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological activity is not extensively documented, its structure provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical research. Further investigation into its biological effects and the development of optimized synthetic protocols will enhance its utility for the scientific community.

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- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-2-chloroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183919#physical-and-chemical-properties-of-5-bromo-2-chloroaniline>]

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